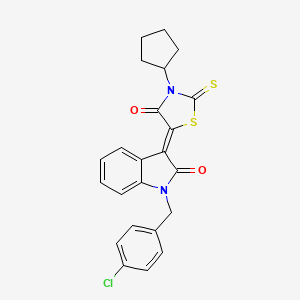
(3Z)-1-(4-chlorobenzyl)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3Z)-1-(4-chlorobenzyl)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a combination of indole, thiazolidine, and chlorobenzyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
合成路线和反应条件
该化合物的合成通常涉及多步有机反应。起始原料可能包括4-氯苄基氯、环戊酮和各种噻唑烷衍生物。反应条件可能包括:
步骤 1: 通过环化反应形成噻唑烷环。
步骤 2: 通过亲核取代引入氯苄基基团。
步骤 3: 通过费歇尔吲哚合成或类似方法形成吲哚环。
步骤 4: 通过缩合反应组装最终的分子。
工业生产方法
工业生产将使用优化条件扩大这些反应,以确保高产率和纯度。这可能涉及连续流反应器、高压条件以及使用催化剂来加速反应。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在噻唑烷环或吲哚部分。
还原: 还原反应可能针对分子中存在的羰基。
取代: 氯苄基基团可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂如高锰酸钾或过氧化氢。
还原: 还原剂如硼氢化钠或氢化铝锂。
取代: 在碱性条件下的胺或硫醇等亲核试剂。
主要产物
这些反应的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能产生亚砜或砜,而还原可能产生醇或胺。
科学研究应用
化学
在化学中,该化合物可以用作更复杂分子的构建块或作为各种有机反应的试剂。
生物学
在生物学上,具有类似结构的化合物因其作为酶抑制剂或受体调节剂的潜力而受到研究。
医学
在医学上,此类化合物可能因其潜在的治疗作用而被研究,例如抗炎、抗癌或抗菌活性。
工业
在工业上,该化合物可用于合成药物、农药或特种化学品。
作用机制
作用机制将取决于具体的生物靶标。例如,如果该化合物充当酶抑制剂,它可能与酶的活性位点结合,阻止其活性。分子靶标可能包括参与疾病通路的酶、受体或其他蛋白质。
相似化合物的比较
类似化合物
(3Z)-1-(4-氯苄基)-3-(3-环戊基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)-1,3-二氢-2H-吲哚-2-酮: 可以与其他噻唑烷或吲哚衍生物进行比较。
噻唑烷二酮: 以其抗糖尿病特性而闻名。
吲哚衍生物: 以其广泛的生物活性而闻名。
独特性
该化合物的独特性在于其特定官能团的组合,与其他类似化合物相比,这可能赋予其独特的生物活性或化学反应性。
属性
分子式 |
C23H19ClN2O2S2 |
|---|---|
分子量 |
455.0 g/mol |
IUPAC 名称 |
(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19ClN2O2S2/c24-15-11-9-14(10-12-15)13-25-18-8-4-3-7-17(18)19(21(25)27)20-22(28)26(23(29)30-20)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2/b20-19- |
InChI 键 |
PCAPWXHLDNRSHS-VXPUYCOJSA-N |
手性 SMILES |
C1CCC(C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=S |
规范 SMILES |
C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















